4-[6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridin-2-yl]thiomorpholine
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Overview
Description
4-[6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridin-2-yl]thiomorpholine is a complex organic compound that features a triazole ring, a pyridine ring, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridin-2-yl]thiomorpholine typically involves multiple steps, starting with the formation of the triazole ring through a click chemistry approachCommon reagents used in these reactions include copper(I) catalysts for the click reaction and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridin-2-yl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
4-[6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridin-2-yl]thiomorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-[6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridin-2-yl]thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules. The pyridine ring can participate in π-π stacking interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxypyrrolidine-2-carboxamide
- 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-3,3-dimethylbutanoyl)-4-hydroxy-N-methylpyrrolidine-2-carboxamide
Uniqueness
4-[6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridin-2-yl]thiomorpholine is unique due to its combination of a triazole ring, a pyridine ring, and a thiomorpholine moiety. This combination imparts distinct chemical and biological properties that are not found in other similar compounds. For example, the presence of the thiomorpholine ring can enhance the compound’s solubility and stability .
Properties
IUPAC Name |
4-[6-(4-cyclopropyltriazol-1-yl)pyridin-2-yl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5S/c1-2-13(18-6-8-20-9-7-18)15-14(3-1)19-10-12(16-17-19)11-4-5-11/h1-3,10-11H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTBRZHFUBMNCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3=NC(=CC=C3)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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